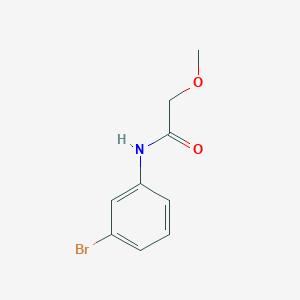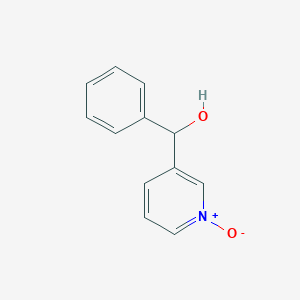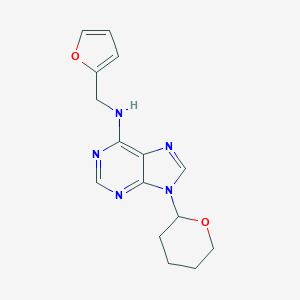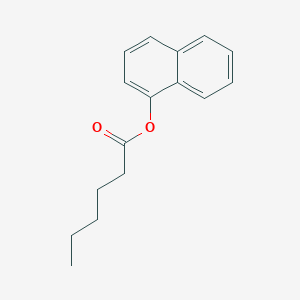
N-(3-methoxyphenyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-phenylbutanamide, also known as Methoxyacetylfentanyl, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It is a derivative of fentanyl, a highly potent opioid that is commonly used in medical settings for pain management. Methoxyacetylfentanyl has been found to be even more potent than fentanyl, making it a subject of interest in scientific research.
Mécanisme D'action
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl acts on the mu-opioid receptors in the brain and spinal cord, producing its analgesic effects. It also has sedative effects, which can be useful in anesthesia. However, its potent effects can also lead to respiratory depression and other adverse effects.
Effets Biochimiques Et Physiologiques
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl has been found to produce similar effects to other opioids, such as euphoria, sedation, and analgesia. It has also been found to cause respiratory depression, which can be life-threatening in high doses. Other adverse effects include nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl's potency and rapid onset of action make it a useful tool in scientific research. However, its potential for abuse and adverse effects make it a subject of concern. Its use in lab experiments should be carefully monitored and controlled to prevent misuse and ensure safety.
Orientations Futures
1. Further studies on N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl's potential medical applications, especially in pain management and anesthesia.
2. Development of safer and more effective opioids that can produce similar effects to N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl without the risk of adverse effects.
3. Investigation of N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl's effects on different populations, such as elderly patients and patients with chronic pain.
4. Exploration of alternative methods for pain management and anesthesia that do not rely on opioids.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl involves the reaction of 3-methoxyphenylacetic acid with phenylmagnesium bromide to form 3-methoxyphenyl-2-phenylbutan-1-ol. This intermediate is then acetylated with acetic anhydride to form N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl has been used in scientific research to study its pharmacological effects and potential medical applications. Its potent analgesic effects make it a potential candidate for pain management, especially in cases where other opioids have failed. It has also been studied for its potential use in anesthesia due to its rapid onset and short duration of action.
Propriétés
Numéro CAS |
6602-94-4 |
|---|---|
Nom du produit |
N-(3-methoxyphenyl)-2-phenylbutanamide |
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-16(13-8-5-4-6-9-13)17(19)18-14-10-7-11-15(12-14)20-2/h4-12,16H,3H2,1-2H3,(H,18,19) |
Clé InChI |
PNIGRGJSPQSGQK-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



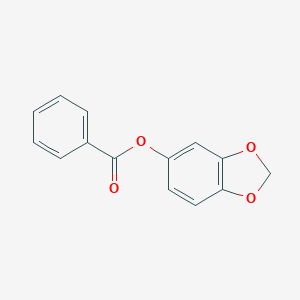
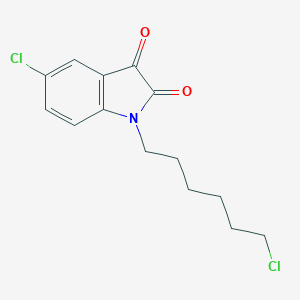
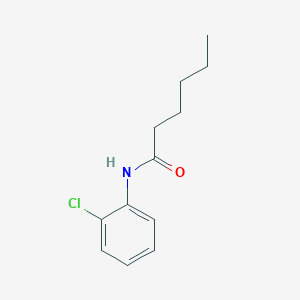
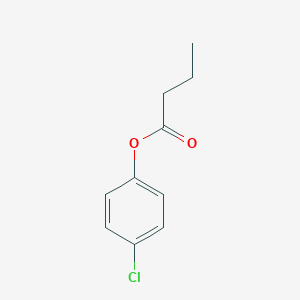
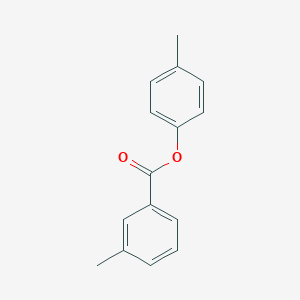
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
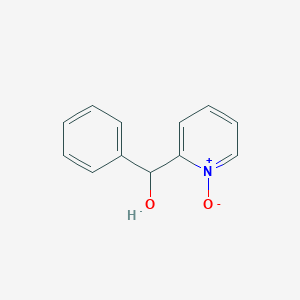
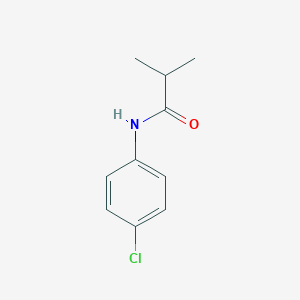
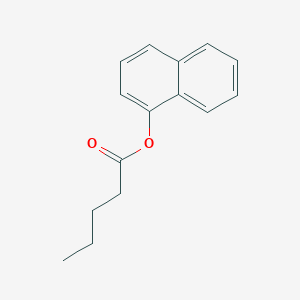
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
